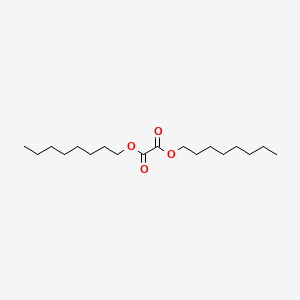
Dioctyl oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyl oxalate is an organic compound with the chemical formula C₁₈H₃₄O₄. It is an ester derived from oxalic acid and octanol. This compound is known for its use in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dioctyl oxalate can be synthesized through the esterification of oxalic acid with octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous esterification process. This method involves the continuous feeding of oxalic acid and octanol into a reactor, where they react in the presence of a catalyst. The product is then continuously removed from the reactor, purified, and collected.
Análisis De Reacciones Químicas
Types of Reactions
Dioctyl oxalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to oxalic acid and octanol.
Reduction: this compound can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Oxalic acid and octanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dioctyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, particularly in the context of its hydrolysis products.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Used as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of dioctyl oxalate primarily involves its hydrolysis to oxalic acid and octanol. This hydrolysis can occur under acidic or basic conditions and is facilitated by the presence of water. The oxalic acid produced can then participate in various biochemical pathways, while octanol can be metabolized or used as a solvent.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl oxalate: An ester of oxalic acid and methanol, used as a reagent in organic synthesis.
Diethyl oxalate: An ester of oxalic acid and ethanol, also used in organic synthesis.
Dibutyl oxalate: An ester of oxalic acid and butanol, used as a plasticizer.
Uniqueness
Dioctyl oxalate is unique among these esters due to its longer alkyl chain, which imparts different physical and chemical properties. For example, this compound has a higher boiling point and is less volatile compared to dimethyl and diethyl oxalates. This makes it more suitable for applications requiring higher thermal stability and lower volatility.
Propiedades
Número CAS |
20760-45-6 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
dioctyl oxalate |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-13-15-21-17(19)18(20)22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
PEJVLWCOQVHCAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C(=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




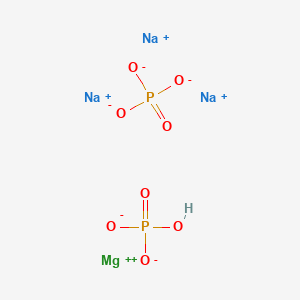
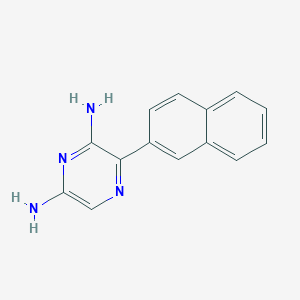
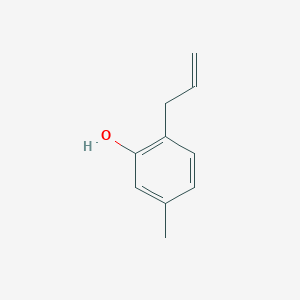


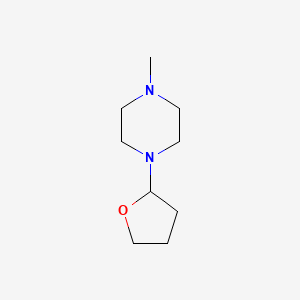
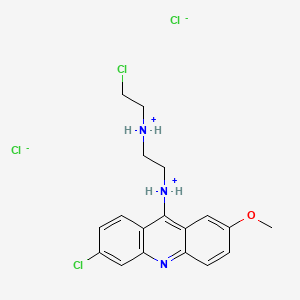




![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
